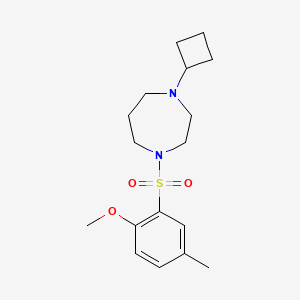

1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane

Descripción

Propiedades

IUPAC Name |

1-cyclobutyl-4-(2-methoxy-5-methylphenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-14-7-8-16(22-2)17(13-14)23(20,21)19-10-4-9-18(11-12-19)15-5-3-6-15/h7-8,13,15H,3-6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFZEWHQLXHAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

Introduction of the Cyclobutyl Group: This step might involve the use of cyclobutyl halides in nucleophilic substitution reactions.

Attachment of the Methoxy-Methylphenyl Sulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : This compound can serve as a precursor for synthesizing more complex organic molecules, facilitating advancements in organic chemistry.

Biology

- Biochemical Probes : It may function as a probe or ligand in biochemical assays to study specific biological pathways or interactions.

Medicine

- Drug Discovery : The compound shows promise in drug development, particularly as a potential therapeutic agent targeting the Cannabinoid receptor 2 (CB2), which is crucial for minimizing psychoactive effects associated with Cannabinoid receptor 1 (CB1) activation.

Industry

- Material Development : Its unique properties may be harnessed in creating new materials with specific functionalities tailored for industrial applications.

Research indicates that compounds like 1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane exhibit significant pharmacological properties. Key findings include:

- CB2 Agonism : The compound has been identified as a potent agonist for CB2 receptors, which could lead to therapeutic applications in pain management and inflammation reduction.

- Neuroleptic Activities : Similar diazepane derivatives have demonstrated neuroleptic effects comparable to established antipsychotic medications.

Case Studies

Several studies have explored the biological effects of diazepane derivatives:

- CB2 Agonistic Activity : A study highlighted a series of diazepanes demonstrating significant CB2 agonistic activity while maintaining low metabolic instability, indicating potential for further development into therapeutic agents.

- Neuroleptic Effects : Another investigation into related compounds revealed neuroleptic activities comparable to established antipsychotic medications, suggesting a broader spectrum of biological activity across this chemical class.

Mecanismo De Acción

The mechanism of action of 1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Key Structural Differences and Implications

- Cyclobutyl vs. This may influence receptor binding kinetics or metabolic stability.

- Sulfonyl Group : The sulfonyl moiety in the target compound is absent in most analogs (e.g., 1-phenyl-1,4-diazepane ). Sulfonylation often enhances hydrogen-bonding capacity and bioavailability, as seen in sulfonamide-based therapeutics .

Research Findings and Trends

- Substituent-Driven Selectivity : Chlorine or trifluoromethyl groups in pyridine/pyrazole analogs enhance receptor specificity (e.g., 5-HT7R ), whereas bulkier groups (e.g., benzhydryl) favor antiparasitic activity . The target compound’s methoxy and methyl groups may optimize CNS penetration.

- Sulfonyl Group Impact: Sulfonylation in diazepanes is rare in the literature reviewed , making the target compound a novel candidate for SAR studies.

Actividad Biológica

1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane is a synthetic organic compound belonging to the diazepane class, characterized by its seven-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, mechanism of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Diazepane Ring : Achieved through cyclization reactions using appropriate diamines and dihalides.

- Introduction of the Cyclobutyl Group : Utilizes cyclobutyl halides in nucleophilic substitution reactions.

- Attachment of the Methoxy-Methylphenyl Sulfonyl Group : Accomplished using sulfonyl chlorides in the presence of a base.

These steps ensure the compound's high yield and purity, essential for its subsequent biological testing.

Pharmacological Properties

Research indicates that diazepane derivatives, including this compound, exhibit significant pharmacological properties. Notably, compounds in this class have been identified as potent agonists for Cannabinoid receptor 2 (CB2), demonstrating selectivity over Cannabinoid receptor 1 (CB1) . This selectivity is crucial for therapeutic applications aimed at minimizing psychoactive effects commonly associated with CB1 activation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The sulfonyl group may facilitate binding to these targets, modulating biological pathways that could lead to therapeutic effects such as anti-inflammatory or analgesic actions. However, detailed studies are required to elucidate these mechanisms fully .

Case Studies

Several studies have explored the biological effects of similar diazepane derivatives:

- A study highlighted a series of diazepanes that demonstrated significant CB2 agonistic activity while maintaining low metabolic instability . This finding suggests potential for further development into therapeutic agents.

- Another investigation into related compounds revealed neuroleptic activities comparable to established antipsychotic medications, indicating a broader spectrum of biological activity across this chemical class .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Cyclobutyl-4-phenyl-1,4-diazepane | Lacks methoxy-methylphenyl sulfonyl group | Moderate CB2 activity |

| 1-Cyclobutyl-4-(methylsulfonyl)-1,4-diazepane | Lacks methoxy-methylphenyl group | Limited selectivity |

| 1-Cyclobutyl-4-((2-methoxyphenyl)sulfonyl)-1,4-diazepane | Lacks methyl group on phenyl ring | Varies based on substitution |

The unique combination of functional groups in this compound may confer distinct chemical and biological properties compared to similar compounds.

Q & A

Q. What are the key steps in synthesizing 1-Cyclobutyl-4-((2-methoxy-5-methylphenyl)sulfonyl)-1,4-diazepane, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves:

- Condensation : Formation of the 1,4-diazepane ring via cyclization of a diamine precursor with a carbonyl compound (e.g., ketone or aldehyde) under reflux conditions.

- Sulfonylation : Reaction of the diazepane intermediate with 2-methoxy-5-methylphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) .

- Purification : Recrystallization using solvents like methanol or ethanol to isolate the final product.

Characterization : - X-ray crystallography to confirm molecular geometry and intermolecular interactions .

- NMR spectroscopy (¹H, ¹³C) for structural elucidation, with emphasis on sulfonyl group signals (~3.5 ppm for methoxy protons) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. How is the structural stability of this compound assessed experimentally?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Evaluates thermal decomposition profiles under controlled heating rates.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) using crystallographic data to identify stabilizing forces .

- Crystal void analysis : Quantifies free space in the crystal lattice to predict stability under mechanical stress .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts.

- Molecular docking : Preliminary screening against protein targets (e.g., 5-HT6 receptors) using software like AutoDock Vina to predict binding affinities .

- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity.

- Interaction energy frameworks : Visualize non-covalent interactions (e.g., π-π stacking, hydrogen bonding) using CrystalExplorer .

- Reaction path search : Combines quantum mechanics (QM) with machine learning to predict reaction mechanisms and intermediates .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity .

- Cross-validation : Replicate assays in independent labs with standardized protocols.

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Process control : Implement continuous-flow reactors to maintain optimal temperature and pressure.

- Catalyst screening : Test palladium or nickel catalysts for coupling reactions to enhance regioselectivity .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize solvent ratios (e.g., DCM:water) and reaction times .

Q. How are crystallographic challenges (e.g., disorder) addressed during structure refinement?

Methodological Answer:

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

Q. How can researchers ensure reproducibility in pharmacological studies?

Methodological Answer:

Q. What approaches assess potential toxicity in preclinical development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.